1-(3-fluorobenzyl)-5-nitro-1H-indazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole core, with the nitro and fluorobenzyl substituents. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase the compound’s reactivity. The fluorobenzyl group could influence the compound’s lipophilicity, which might affect its absorption and distribution in biological systems .Scientific Research Applications
Reaction Mechanisms and Novel Syntheses
Chemical Reactions and Structural Analysis
Research has shown that NH-indazoles, when reacting with nitrobenzene derivatives, can lead to the formation of benzotriazole-N-oxides, highlighting a unique reaction pathway and structural transformation. The study utilized X-ray diffraction, NMR, and DFT calculations to elucidate the reaction mechanism, offering insights into the unusual formation of benzotriazole-N-oxides from N-unsubstituted indazoles (Alkorta et al., 2013).
Innovative Synthesis Methods
Another study focused on the Davis-Beirut Reaction (DBR) to synthesize diverse indazole derivatives, showcasing the synthetic utility of nitroso intermediates in constructing 2H-indazoles. This method allows for the generation of various indazole derivatives under alkaline conditions, demonstrating a robust approach for accessing a broad class of nitrogen heterocycles (Zhu et al., 2019).
Materials Science Applications
Fluorophore Development
Research into the palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes has led to the creation of Indazo-Fluors, a new class of biheteroaryl fluorophores with tunable emissions. This breakthrough in materials science has applications in organic electronics and bioimaging, with some derivatives specifically targeting mitochondria in living cells for imaging purposes due to their high photostability and low cytotoxicity (Cheng et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVHKPWDJQLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620953 | |
Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529508-58-5 | |
Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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